molecular formula C9H9IN2O4 B7890354 2-iodo-N-methoxy-N-methyl-4-nitrobenzamide

2-iodo-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B7890354
M. Wt: 336.08 g/mol
InChI Key: CEBHVZZYYJAOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-methoxy-N-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position, an iodine atom at the ortho position of the aromatic ring, and a methoxy-methylamide group (-N(OCH₃)(CH₃)) as the substituent on the amide nitrogen.

Properties

IUPAC Name

2-iodo-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBHVZZYYJAOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-methoxy-N-methyl-4-nitrobenzamide typically involves the iodination of a precursor compound, followed by the introduction of the methoxy and methyl groups. One common method involves the nitration of a benzamide derivative, followed by iodination using iodine and a suitable oxidizing agent. The methoxy and methyl groups can be introduced through methylation and methoxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and iodination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methoxy-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: Formation of 2-amino-N-methoxy-N-methyl-4-nitrobenzamide.

    Oxidation: Formation of carbonyl-containing derivatives.

Scientific Research Applications

2-Iodo-N-methoxy-N-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and nitro group can influence its binding affinity and reactivity. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) LogP PSA (Ų) Key References
2-Iodo-N-methoxy-N-methyl-4-nitrobenzamide C₁₀H₁₀IN₂O₄ 362.10 I (C2), NO₂ (C4), N(OCH₃)(CH₃) 3.63* 84.15*
N-(2-Iodophenyl)-4-methoxybenzamide C₁₄H₁₂INO₂ 353.16 I (C2), OCH₃ (C4) 3.63 38.33
N-(2-Methoxyethyl)-4-nitrobenzamide C₁₀H₁₂N₂O₄ 224.21 NO₂ (C4), N-(CH₂CH₂OCH₃) 1.89 84.15
4-Methoxy-N-(4-methoxy-2-nitrobenzamide) C₁₅H₁₄N₂O₅ 302.28 OCH₃ (C4), NO₂ (C2), N-linked 2.51* 97.99
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide C₁₀H₁₁INO₃ 327.10 I (C4), OH (C3), N(OCH₃)(CH₃) 2.15* 72.78

*Estimated values based on analogous compounds.

Key Observations :

  • Electron-withdrawing groups : The nitro group at C4 in this compound enhances polarity (PSA = 84.15 Ų) compared to N-(2-iodophenyl)-4-methoxybenzamide (PSA = 38.33 Ų), which lacks a nitro group .
  • Iodine vs. bromine : In 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), bromine at C4 increases molecular weight (MW = 365.2 g/mol) but reduces steric hindrance compared to iodine (MW = 362.10 g/mol for the target compound) .
  • N-substituents : The N-methoxy-N-methyl group in the target compound improves solubility in polar solvents compared to N-(2,2-diphenylethyl)-4-nitrobenzamide, which has a bulky hydrophobic substituent .
Spectroscopic and Crystallographic Data
  • Crystallography : The title compound in (4-bromo-N-(2-nitrophenyl)benzamide) crystallizes with two molecules per asymmetric unit, highlighting how nitro and halogen substituents influence packing . Similar analysis for 4-methoxy-N-(4-methoxy-2-nitrobenzamide) reveals planar benzamide cores with intermolecular hydrogen bonding involving nitro groups .
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λ_em = 420 nm), suggesting that the target compound’s nitro and iodo groups may quench fluorescence compared to methoxy derivatives .

Biological Activity

2-Iodo-N-methoxy-N-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12N2O3I
  • Molecular Weight : 320.12 g/mol
  • IUPAC Name : this compound

The presence of iodine, methoxy, and nitro groups contributes to its reactivity and biological profile.

Research indicates that this compound exhibits anti-amyloidogenic activity , particularly in the context of transthyretin (TTR) amyloidosis. TTR is a protein that can misfold and form amyloid fibrils, leading to various diseases. The compound acts by stabilizing the TTR tetramer, thereby inhibiting its dissociation into aggregation-prone monomers, which is a critical step in amyloid formation .

Anti-Amyloidogenic Effects

A study published in the Journal of Medicinal Chemistry demonstrated that halogenated analogs of tolcapone, including this compound, significantly reduced TTR aggregation in vitro. The effectiveness was measured using turbidity assays, showing up to 92.8% inhibition at specific concentrations .

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound can penetrate the blood-brain barrier and exhibit protective effects against neurodegenerative conditions associated with amyloid fibril formation. This suggests potential applications in treating conditions like Alzheimer's disease and familial amyloid polyneuropathy .

Case Study 1: TTR Stabilization

In a pivotal study involving patients with TTR amyloidosis, treatment with compounds that stabilize TTR tetramers resulted in significant clinical improvements. Patients receiving these treatments showed reduced symptoms and improved quality of life metrics over a six-month period .

Case Study 2: Toxicity Assessment

Toxicity evaluations of this compound revealed a favorable safety profile compared to other compounds in its class. In animal models, the compound did not exhibit significant adverse effects at therapeutic doses, suggesting a promising therapeutic window for further development .

Summary of Research Findings

StudyFocusKey Findings
Anti-Amyloidogenic ActivityUp to 92.8% inhibition of TTR aggregation at 20 μM concentration.
Toxicity AssessmentFavorable safety profile with no significant adverse effects in animal models.
Synthesis and ReactivityDemonstrated high reactivity as a catalyst for alcohol oxidation reactions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-iodo-N-methoxy-N-methyl-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization. First, prepare the benzamide backbone by reacting 4-nitrobenzoyl chloride with N-methoxy-N-methylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. Subsequent iodination at the 2-position can be achieved via electrophilic aromatic substitution using iodine and a directing group (e.g., HNO₃/H₂SO₄) or via transition-metal-catalyzed coupling. Purification is performed using column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • 1H/13C NMR : To confirm substituent positions and amide connectivity.
  • IR Spectroscopy : To verify the presence of nitro (1520–1350 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) groups.
  • Mass Spectrometry (ESI-MS or HRMS) : To validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects of the iodo and methoxy groups .

Q. What solvents and reaction conditions are suitable for its stability and reactivity?

  • Methodological Answer : The compound is stable in inert, anhydrous environments. Recommended solvents include dichloromethane (DCM) or acetonitrile for reactions involving transition metals (e.g., Pd-catalyzed cross-coupling). For acid/base-sensitive reactions, use mild conditions (e.g., room temperature, NaHCO₃ as a base). Avoid prolonged exposure to light due to potential nitro group degradation .

Advanced Research Questions

Q. How does this compound participate in C–H bond activation reactions?

  • Methodological Answer : The methoxy and nitro groups act as directing groups for transition-metal catalysts (e.g., Rh, Ir, Ru). For example, cyclometalated rhodium complexes derived from this compound facilitate C–H functionalization via a proposed catalytic cycle involving oxidative addition and reductive elimination. Key intermediates can be isolated and characterized using single-crystal X-ray diffraction to confirm metal coordination geometry .

Q. What role do the iodo and nitro substituents play in modulating reactivity?

  • Methodological Answer :

  • Nitro Group : Electron-withdrawing nature enhances electrophilic substitution at the ortho position (relative to the amide) and stabilizes negative charges in intermediates.
  • Iodo Group : Serves as a leaving group in nucleophilic aromatic substitution or as a participant in Ullmann/Goldberg coupling reactions. Steric bulk from the iodo substituent can influence regioselectivity in metal-catalyzed reactions.
  • Combined Effects : The interplay between electronic (nitro) and steric (iodo) effects can be studied via Hammett plots or DFT calculations to predict reaction pathways .

Q. How can spectroscopic and computational methods resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer :

  • In Situ NMR/ESI-MS : Monitor intermediates during catalytic cycles (e.g., Rh-complex formation).
  • DFT Calculations : Model transition states to explain unexpected regioselectivity or byproduct formation.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal oxidation states in catalytic intermediates. Discrepancies between experimental and computational data may indicate overlooked solvent or ligand effects .

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance coupling efficiency.
  • Additives : Use silver salts (Ag₂CO₃) to stabilize reactive intermediates.
  • Microwave Irradiation : Accelerate slow steps (e.g., C–I bond activation) while minimizing decomposition. Yield optimization should be paired with kinetic studies to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.